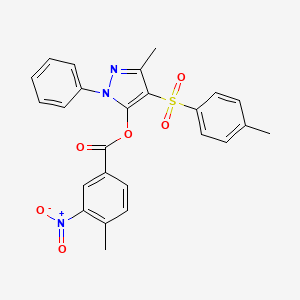

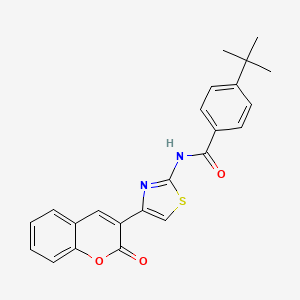

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

A pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound can vary greatly depending on its specific structure. For example, one pyrazole derivative was found to be an orange solid with a melting point of 61.8–62.1 °C .Scientific Research Applications

Antioxidant Activity

The compound’s structure suggests potential antioxidant properties. Researchers have synthesized derivatives of this pyrazole and evaluated their radical scavenging activity using the DPPH assay. Notably, some derivatives exhibited better radical scavenging activity than ascorbic acid, a well-known antioxidant .

Anticancer Potential

Given the importance of pyrazoles in cancer drug development, this compound has been investigated for its cytotoxic properties. In particular, compound 3i demonstrated potent cytotoxicity against colorectal RKO carcinoma cells, with an IC50 of 6.2 ± 0.6 µM. Autophagy proteins were activated as a survival mechanism, while p53-mediated apoptosis was the predominant pathway of cell death .

Antipromastigote Activity

Molecular simulation studies have justified the compound’s in vitro antipromastigote activity. Compound 13, which fits well in the LmPTR1 pocket (active site), showed promising results with lower binding free energy .

Leishmaniasis and Malaria Research

Pyrazole-bearing compounds are known for their pharmacological effects against leishmaniasis and malaria. While further studies are needed, this compound’s structure makes it a potential candidate for drug development in these areas .

Imidazole-Containing Compounds

Considering the compound’s imidazole moiety, it may also contribute to the development of imidazole-containing drugs. Imidazoles play a crucial role in various therapeutic applications, and this compound could be explored further .

Other Applications

Beyond the mentioned fields, researchers may investigate additional applications, such as enzyme inhibition, antimicrobial activity, or anti-inflammatory effects. Further studies are warranted to uncover its full potential.

Safety and Hazards

While specific safety and hazard information for “3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate” is not available, it’s generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation when handling chemical compounds .

Future Directions

Mechanism of Action

Target of Action

Pyrazole derivatives have been shown to exhibit a wide range of biological activities . They have been found to be cytotoxic to several human cell lines , and some have been approved for the treatment of different types of cancer .

Mode of Action

It’s known that pyrazole derivatives can interact with various cellular targets, leading to changes in cell function . For instance, some pyrazole derivatives have demonstrated cytotoxicity on several human cell lines .

Biochemical Pathways

Pyrazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines .

properties

IUPAC Name |

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methyl-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O6S/c1-16-9-13-21(14-10-16)35(32,33)23-18(3)26-27(20-7-5-4-6-8-20)24(23)34-25(29)19-12-11-17(2)22(15-19)28(30)31/h4-15H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLNTAFBCJQZMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2412719.png)

![{Tricyclo[3.2.1.0^{2,4}]octan-6-yl}methanamine hydrochloride](/img/structure/B2412721.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide](/img/structure/B2412722.png)

![ethyl 3-cyano-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2412728.png)

![N-(3-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412730.png)

![(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2412734.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-3-methanesulfonyl-4-methylbenzamide](/img/structure/B2412735.png)

![5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2412737.png)